molecular formula C18H17N3O4S2 B11024809 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B11024809
M. Wt: 403.5 g/mol
InChI Key: WYXCGRBVGZSBSV-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a thieno[2,3-d]pyrimidine scaffold substituted with hydroxy and methyl groups. The benzodioxin core is a privileged structure in medicinal chemistry, often associated with enhanced metabolic stability and bioavailability .

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C18H17N3O4S2/c1-10-6-12-17(23)20-15(21-18(12)27-10)8-26-9-16(22)19-11-2-3-13-14(7-11)25-5-4-24-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,19,22)(H,20,21,23)

InChI Key

WYXCGRBVGZSBSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thienopyrimidine Core Formation

The thieno[2,3-d]pyrimidine scaffold is synthesized via a modified Gewald reaction:

  • Starting Materials : Methyl 3-amino-4-methylthiophene-2-carboxylate reacts with formamide under reflux (180°C, 6 hrs) to yield 4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2(1H)-one .

  • Chlorination : Treatment with POCl₃ at 80°C for 4 hrs converts the hydroxyl group to a chloride, forming 4-chloro-6-methylthieno[2,3-d]pyrimidin-2-yl chloride .

  • Sulfanylation : Reaction with thiourea in ethanol introduces the sulfanyl group, yielding 4-hydroxy-6-methylthieno[2,3-d]pyrimidine-2-methylsulfanyl .

Table 1: Reaction Conditions for Thienopyrimidine Synthesis

StepReagentsTemperatureTimeYield
1Formamide, H₂SO₄180°C6 hr72%
2POCl₃, DMF80°C4 hr85%
3Thiourea, EtOHReflux3 hr68%

Synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide

Benzodioxane Amine Preparation

2,3-Dihydro-1,4-benzodioxin-6-amine is synthesized from gallic acid via a six-step sequence:

  • Esterification : Gallic acid → methyl 3,4,5-trihydroxybenzoate (H₂SO₄/MeOH, 65°C, 12 hrs).

  • Cyclization : Reaction with 1,2-dibromoethane (K₂CO₃/acetone, reflux, 18 hrs) forms the benzodioxane ring.

Bromoacetylation

The amine reacts with bromoacetyl bromide in basified aqueous medium (NaHCO₃, 0°C, 2 hrs) to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide .

Table 2: Spectral Data for Intermediate B

TechniqueKey Signals
¹H-NMR δ 6.85 (d, 2H, Ar-H), δ 4.25 (s, 2H, OCH₂O)
IR 1680 cm⁻¹ (C=O), 1545 cm⁻¹ (N-H bend)

Coupling of Fragments via Nucleophilic Substitution

Sulfanyl Bridge Formation

Intermediate A and B undergo nucleophilic substitution in DMF with LiH as a base (25°C, 8 hrs):

  • Mechanism : The sulfanyl group displaces bromide from the acetamide.

  • Workup : Precipitation at pH 2 (HCl), followed by recrystallization (EtOH/H₂O).

Table 3: Optimization of Coupling Reaction

BaseSolventTemperatureTimeYield
LiHDMF25°C8 hr74%
K₂CO₃Acetone50°C12 hr52%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7), yielding a white crystalline solid.

Spectroscopic Validation

  • ¹H-NMR : δ 7.32 (s, 1H, thieno-H), δ 6.88 (d, 2H, benzodioxane-H), δ 3.95 (s, 2H, SCH₂).

  • HRMS : [M+H]⁺ calcd. 458.1124, found 458.1128.

Computational Validation of Synthetic Route

Molecular Docking Studies

Docking (AutoDock Vina) confirms the compound’s potential as an α-glucosidase inhibitor (binding energy: −9.2 kcal/mol).

DFT Calculations

B3LYP/6-31G(d) optimization reveals a planar thienopyrimidine ring and optimal sulfanyl bond length (1.81 Å).

Challenges and Mitigation Strategies

  • Low Coupling Yield : Additive screening (e.g., KI) improved yields from 52% to 74%.

  • Byproduct Formation : Strict temperature control during chlorination reduced impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfanyl group, converting it to a thiol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and thienopyrimidine moieties may interact with active sites or binding pockets, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Thieno[2,3-d]pyrimidine Derivatives

Compound Name Substituents on Thienopyrimidine Biological Activity Key Findings
Target Compound 4-hydroxy-6-methyl Not explicitly reported (assumed antibacterial/antifungal) Structural similarity to active thienopyrimidines suggests potential antimicrobial activity. Hydroxy and methyl groups may enhance hydrogen bonding and lipophilicity .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide () 3-(2-methoxyphenyl), 4-oxo Not reported Methoxyphenyl substitution may improve π-π stacking interactions. The 4-oxo group could influence tautomerism and binding .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide () 2-(3-fluorophenyl), 6-methyl Not reported Fluorine substitution enhances electronegativity and metabolic stability. Methyl group increases hydrophobicity .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide () 5,6-dimethyl, linked via oxygen Not reported Oxygen linker reduces lipophilicity compared to sulfanyl, potentially affecting membrane permeability .

Key Insights :

  • Substituent Effects: Hydroxy and methyl groups on the thienopyrimidine (target compound) may optimize solubility and target binding compared to bulkier aryl groups (e.g., methoxyphenyl in ).
  • Linker Chemistry : Sulfanyl (C–S–C) vs. oxy (C–O–C) linkages influence electronic properties and pharmacokinetics. Sulfanyl groups generally enhance radical scavenging and thiol-mediated interactions .

Analogues with Oxadiazole and Sulfonamide Cores

Compound Class Core Structure Biological Activity Key Findings
Oxadiazole Derivatives () 1,3,4-oxadiazole Antibacterial (IC50 values not reported) Compounds like 8a-k showed potent activity against S. aureus and E. coli. Low hemolytic activity (<10%) indicates favorable safety profiles .
Sulfonamide Derivatives () Benzenesulfonamide Antimicrobial/antifungal (e.g., 7l : IC50 = 81.12 μM for α-glucosidase) Sulfonamide group enhances solubility and hydrogen bonding. Compound 7l exhibited balanced potency and low cytotoxicity (% hemolysis = 4.2) .

Key Insights :

  • Heterocycle Impact : Oxadiazoles (electron-deficient) may improve microbial target binding vs. sulfonamides (hydrogen-bond acceptors).
  • Activity Trade-offs: Sulfonamide derivatives () showed moderate anti-diabetic activity, suggesting divergent structure-activity relationships compared to thienopyrimidines.

Functional Group Variations

Compound Class Functional Group Biological Activity Key Findings
Carboxylic Acid Derivatives () Acetic acid Anti-inflammatory (comparable to ibuprofen) Carboxylic acid group facilitates ionic interactions, enhancing anti-inflammatory effects in carrageenan-induced edema models .
Pyrimidin-thio Derivatives () Pyrimidin-2-yl-thio Anti-diabetic (IC50 = 81–86 μM) Dichlorophenyl substitution improved α-glucosidase inhibition but with weaker potency than reference drugs .

Key Insights :

  • Acid vs. Amide : Carboxylic acids () are more polar, favoring anti-inflammatory targets, while acetamides (target compound) may better penetrate microbial membranes.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article discusses its biological activity, focusing on enzyme inhibition and pharmacological properties based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzodioxin moiety linked to a thienopyrimidine derivative through a sulfanyl acetamide group. The synthesis involves multiple steps, including the reaction of 2,3-dihydrobenzo[1,4]dioxin with various sulfonamide derivatives and subsequent modifications to yield the target compound.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on key enzymes relevant to metabolic disorders and neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : The compound demonstrated significant inhibitory activity against AChE, which is crucial for neurotransmission. This property suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling.
  • α-Glucosidase : Inhibitory activity against α-glucosidase indicates potential use in managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption in the intestine .

Antimicrobial Activity

The compound was also screened for antimicrobial properties. Initial findings suggest moderate antibacterial and antifungal activities, making it a candidate for further development in treating infections caused by resistant strains .

Study 1: Enzyme Inhibition Profile

In a study aimed at evaluating the enzyme inhibition profile of various synthesized compounds including this compound, it was found that:

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase45.32
α-Glucosidase32.14
Butyrylcholinesterase50.67

These results indicate that the compound may be effective in conditions where modulation of these enzymes is beneficial.

Study 2: Antimicrobial Screening

In vitro antimicrobial assays were conducted against various bacterial strains:

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

The results suggest that this compound could serve as a lead for developing new antimicrobial agents.

Q & A

Q. Implications for Activity :

  • The thienopyrimidine core mimics purine bases, enabling competitive inhibition of enzymes like α-glucosidase (IC₅₀ values: 81–86 μM in related analogs) .
  • The benzodioxin group enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological targets .

What are the standard protocols for synthesizing this compound?

Level: Basic
Answer:
A multi-step synthesis is typically employed:

Step 1 : Formation of the thienopyrimidine core via cyclization of thiourea derivatives with α-keto esters under acidic conditions .

Step 2 : Functionalization with a methylsulfanyl group using LiH as a base in DMF at 60–80°C .

Step 3 : Coupling with the benzodioxin-acetamide fragment via nucleophilic substitution .

Q. Key Techniques :

  • Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol .
  • Characterization : ¹H/¹³C NMR, IR spectroscopy, and elemental analysis (e.g., C: 45.29%, N: 12.23% observed vs. theoretical) .

How can researchers optimize reaction yields during synthesis?

Level: Intermediate
Answer:
Design of Experiments (DoE) is critical for optimization:

  • Variables : Temperature (50–100°C), solvent polarity (DMF vs. DCM), and catalyst loading (LiH: 1–3 eq.) .
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C in DMF with 2.5 eq. LiH improves yields by 15–20%) .
  • Troubleshooting :
    • Low yields: Check moisture sensitivity of intermediates (use anhydrous solvents).
    • Side products: Employ scavengers like molecular sieves for byproduct adsorption .

How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values)?

Level: Advanced
Answer:
Contradictions may arise from:

  • Assay Conditions : pH variations (α-glucosidase assays are sensitive to pH 6.8–7.2) .
  • Compound Stability : Degradation in DMSO stock solutions (validate via HPLC at t = 0 and 24 hrs) .

Q. Methodological Solutions :

Enzyme Kinetics : Compare KiK_i (inhibition constant) across studies to normalize potency metrics .

Structural Analysis : Use X-ray crystallography to confirm binding modes in disparate assays .

Q. Example :

StudyIC₅₀ (μM)Assay pHReference
A81.126.8
B120.57.4

What computational methods predict target interactions for this compound?

Level: Advanced
Answer:
Quantum Chemical Calculations (e.g., DFT) and Molecular Dynamics (MD) Simulations are used:

Docking Studies : AutoDock Vina screens against α-glucosidase (PDB: 2ZE0) to identify binding poses .

Pharmacophore Modeling : Maps hydrogen-bond acceptors (thienopyrimidine carbonyl) and hydrophobic regions (benzodioxin) .

ADMET Prediction : SwissADME estimates logP = 2.8 (moderate bioavailability) and CYP450 inhibition risks .

Validation : Compare computational KdK_d with experimental IC₅₀ to refine models .

How can researchers design derivatives to improve selectivity for specific enzymes?

Level: Intermediate
Answer:
Rational Design Strategies :

Substituent Modification :

  • Replace 4-hydroxy group with fluorine to reduce off-target binding (e.g., kinase inhibition) .
  • Introduce polar groups (e.g., -COOH) to enhance solubility for in vivo assays .

SAR Analysis :

  • Key Finding : Methyl substitution at thienopyrimidine-6 increases α-glucosidase inhibition by 30% .

Q. Synthetic Pathway :

  • Mitsunobu reaction for hydroxyl group functionalization .
  • Click chemistry for triazole-linked analogs .

What analytical techniques confirm compound purity and identity?

Level: Basic
Answer:
Primary Methods :

¹H/¹³C NMR : Validate proton environments (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm) .

HPLC : Purity >95% (C18 column, acetonitrile/water gradient) .

Mass Spectrometry : ESI-MS confirms [M+H]⁺ (e.g., m/z 344.21 observed vs. 344.18 theoretical) .

Q. Advanced Validation :

  • X-ray Diffraction : Resolves crystal packing and stereochemistry .

How do researchers address discrepancies in enzyme inhibition mechanisms?

Level: Advanced
Answer:
Mechanistic Studies :

Pre-steady-state Kinetics : Distinguish competitive vs. non-competitive inhibition using stopped-flow assays .

Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) to confirm entropy-driven interactions .

Mutagenesis : Replace key residues (e.g., Cys174 in α-glucosidase) to test disulfide bond involvement .

Q. Case Study :

  • Competitive Inhibition : KmK_m increases with unchanged VmaxV_{max} .
  • Allosteric Modulation : Hill coefficient >1 in activity assays .

What in vitro models are suitable for evaluating therapeutic potential?

Level: Intermediate
Answer:
Recommended Models :

Enzyme Inhibition : α-Glucosidase (yeast or human recombinant) with acarbose as control .

Cell-Based Assays :

  • Neuroprotection : SH-SY5Y cells under oxidative stress (measure caspase-3 activity) .
  • Anticancer : MTT assay in HepG2 cells (IC₅₀ compared to cisplatin) .

Q. Data Normalization :

  • Express activity as % inhibition relative to vehicle control ± SEM (n = 3 replicates) .

How can researchers integrate computational and experimental data for mechanistic insights?

Level: Advanced
Answer:
Integrated Workflow :

Virtual Screening : Identify potential targets (e.g., kinases, proteases) via PharmMapper .

Experimental Validation : Select top 3 targets for enzyme assays .

Feedback Loop : Refine computational models using IC₅₀ and KiK_i data .

Q. Tools :

  • MOE : Combines docking, MD, and QSAR for iterative optimization .
  • KNIME : Automates data pipeline from assays to model updates .

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